molecular formula C11H11N3O2 B4787853 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B4787853
M. Wt: 217.22 g/mol
InChI Key: IOTMWAZGUSTKCM-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9(15)6-7-10-13-11(14-16-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMWAZGUSTKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method includes the reaction of phenylacetic acid with hydroxylamine to form the corresponding amidoxime, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups attached to the oxadiazole ring .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A basic scaffold with similar chemical properties.

    1,3,4-Oxadiazole: Another regioisomer with distinct reactivity.

    1,2,5-Oxadiazole: Known for its energetic material applications.

Uniqueness: 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with biological targets, making it a valuable compound for drug design and other applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Reactant of Route 2
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3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

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